![molecular formula C8H6N2O2S B2639426 3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione CAS No. 1022803-10-6](/img/structure/B2639426.png)
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione
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Description
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione, also known as MTDP, is a heterocyclic organic compound with a molecular formula of C7H6N2O2S. It is a yellow crystalline powder that is soluble in water and organic solvents. MTDP has gained attention in recent years due to its potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Scientific Research Applications
Synthesis of Tetramic Acids and Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives has been a subject of study. For instance, Mulholland, Foster, and Haydock (1972) developed methods to synthesize 1- and 5-Methylpyrrolidine-2,4-diones and their anhydro-derivatives. They also explored condensation reactions of certain diones with aromatic aldehydes, yielding (E)-5-arylmethylene derivatives (Mulholland, Foster, & Haydock, 1972).
Chemical Reactions and Derivatives
Several studies have delved into the chemical reactions of pyrrolin-2,5-diones. Mahboobi, Eluwa, Koller, Popp, and Schollmeyer (2000) investigated the condensation of 3-amino-4-(3-indolyl)pyrrolin-2,5-diones with aldehydes and ketones, leading to the formation of imines and subsequent pyrrolo[3′,4′:2,3]azepino[4,5,6-cd]indole-8,10-diones (Mahboobi et al., 2000).
Biological Activities
Several cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, have been synthesized and evaluated for their biological activities. For instance, Butler et al. (1987) assessed these compounds for their ability to reverse electroconvulsive shock-induced amnesia in mice, exploring the effects of ring size, heteroatoms, and alkyl substituents on their activity (Butler et al., 1987).
Inhibition of Glycolic Acid Oxidase
Rooney et al. (1983) synthesized a series of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives and studied them as inhibitors of glycolic acid oxidase (GAO). They found that compounds with large lipophilic 4-substituents were generally potent, competitive inhibitors of GAO (Rooney et al., 1983).
Antibacterial Activity
The compound 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, obtained unexpectedly in a synthesis process, displayed moderate antibacterial activity against S. aureus and E. coli (Angelov, Terziyska, & Georgiev, 2023).
properties
IUPAC Name |
3-methyl-1-(1,3-thiazol-2-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5-4-6(11)10(7(5)12)8-9-2-3-13-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHAVUDESZHEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2,5-thiazolyl)-3-pyrroline-2,5-dione |
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